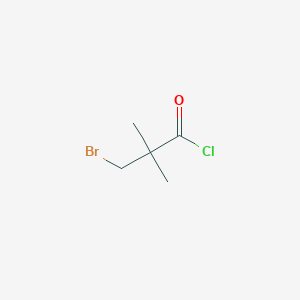
3-Bromo-2,2-dimethylpropanoyl chloride
Overview
Description
3-Bromo-2,2-dimethylpropanoyl chloride is a chemical compound with the molecular formula C5H8BrClO . It has an average mass of 199.473 Da and a monoisotopic mass of 197.944702 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom .Scientific Research Applications
1. Isostructurality Studies in Hydrogen Bonded Dimers
Research by Jones and Vancea (2003) investigated compounds including 3-bromomethylpyridinium bromide, which exhibit isostructural properties despite different substitution loci. Their study revealed the role of hydrogen-bonded dimers in these compounds, emphasizing the interchangeability of classical and weak hydrogen bonds (Jones & Vancea, 2003).
2. Antimicrobial Activity in Sulfonium Salts
Bakhtiyarova et al. (2017) explored the antimicrobial properties of various sulfonium salts derived from halocarboxylic acids, including 3-bromopropanoic acid. This research highlights the potential of these compounds in combating pathogenic microflora in humans and animals (Bakhtiyarova et al., 2017).
3. Crystal Structure Analysis
Huang Ming-zhi et al. (2005) conducted a study involving the synthesis of complex compounds, where 3-chloro-2,2-dimethylpropanoyl chloride played a crucial role. This research offers insights into the structural properties of synthesized compounds through X-ray diffraction methods (Huang Ming-zhi et al., 2005).
4. Magnetic Characterization in Copper(II) Complexes
Lee et al. (2005) examined dimeric complexes of copper(II) halide, where 2-dimethylaminomethyl-3-hydroxypyridine reacts with copper(II) halide. Their findings contribute to the understanding of the structural and magnetic properties of such complexes (Lee et al., 2005).
5. Synthesis and Application in Pharmaceutical Development
Glushkov et al. (1995) explored the synthesis of gemfibrozil, a pharmaceutical used for atherosclerosis treatment. Their process involved the reaction of halocarboxylic acids with various compounds, highlighting the role of 3-bromopropanoic acids in pharmaceutical synthesis (Glushkov et al., 1995).
Properties
IUPAC Name |
3-bromo-2,2-dimethylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSKAZARRBXDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297429 | |
| Record name | 3-bromo-2,2-dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-17-5 | |
| Record name | NSC115938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2,2-dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Carbamic acid, [[(4-fluorophenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B1654852.png)







